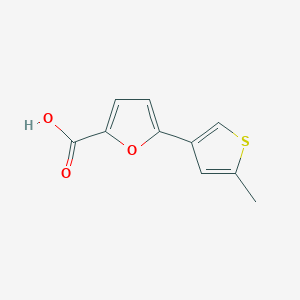

5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid

Description

Properties

Molecular Formula |

C10H8O3S |

|---|---|

Molecular Weight |

208.24 g/mol |

IUPAC Name |

5-(5-methylthiophen-3-yl)furan-2-carboxylic acid |

InChI |

InChI=1S/C10H8O3S/c1-6-4-7(5-14-6)8-2-3-9(13-8)10(11)12/h2-5H,1H3,(H,11,12) |

InChI Key |

ODGOVIHXUNTKCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CS1)C2=CC=C(O2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid typically involves the formation of the thiophene and furan rings followed by their coupling. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form the carbon-carbon bonds between the rings . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, facilitated by reagents such as bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce halogen atoms into the thiophene ring .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has shown promise as a precursor in the development of novel therapeutic agents. Its derivatives have been explored for their biological activities, including anti-inflammatory and anticancer properties. For instance, compounds containing thiophene moieties are known to inhibit hypoxia-inducible factor (HIF) activity, which plays a crucial role in tumor growth and metastasis. Furthermore, furan derivatives have been studied for their antimicrobial effects, suggesting that 5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid may also exhibit similar bioactivity.

Case Study: Molecular Docking Studies

Molecular docking studies have demonstrated that this compound can effectively interact with proteins involved in metabolic pathways related to inflammation and cancer progression. These interactions are vital for understanding its therapeutic potential and optimizing efficacy.

Applications in Material Science

Beyond medicinal uses, 5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid has potential applications in material science. Its unique structure allows it to serve as a building block in the synthesis of advanced materials with specific properties. Research indicates that compounds with both furan and thiophene rings can exhibit interesting electronic properties, making them suitable for organic electronics and photovoltaic applications.

Cosmetic Formulations

Cosmetic Applications

Recent studies have highlighted the importance of safety and stability in cosmetic formulations. The unique properties of 5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid may be leveraged in developing new cosmetic products that require effective skin penetration and bioavailability. This compound could enhance the efficacy of topical formulations by improving skin hydration and offering protective benefits against environmental stressors .

Mechanism of Action

The mechanism of action of 5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may act as an inhibitor of certain kinases or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The biological and physicochemical properties of furan-2-carboxylic acid derivatives are heavily influenced by substituents on the furan ring. Key structural analogs include:

- Electron-Withdrawing Groups (EWGs): Nitro (—NO₂) and trifluoromethyl (—CF₃) groups enhance enzyme inhibition by increasing electrophilicity and stabilizing ligand-target interactions .

- Natural Derivatives: Hydroxyl and alkyl side chains (e.g., 1-hydroxypentyl) correlate with antimicrobial activity but may reduce synthetic accessibility compared to aryl-substituted analogs .

Thiophene vs. Furan Derivatives

Thiophene-containing analogs, such as thieno[3,2-b]thiophene-2-carboxylic acid, exhibit distinct electronic properties due to sulfur’s larger atomic size and polarizability. These compounds often show enhanced thermal stability and altered binding affinities compared to furan derivatives. For example, 5-Chloro-2-sulfamoylthiophene-3-carboxylic acid demonstrates trypanocidal activity, highlighting thiophene’s versatility in drug design . However, furan derivatives generally exhibit lower toxicity profiles in human cells .

Physicochemical and Thermochemical Properties

- Acidity: The carboxylic acid group at the 2-position contributes to solubility in polar solvents. Esters (e.g., 5-(4-nitrophenyl)furan-2-carboxylic acid methyl ester ) show reduced acidity but improved bioavailability .

- Thermal Stability: Methylation (e.g., 5-methylthiophene) increases enthalpy of formation (ΔfH) by approximately -45 kJ·mol⁻¹, comparable to methylated furans like 2,5-dimethylfuran .

- LogP Values: Compounds with aryl substituents (e.g., 4-nitrophenyl) exhibit higher LogP (1.98–2.5), indicating greater lipophilicity, whereas hydroxylated derivatives (e.g., 5-(3-hydroxypentyl)-furan-2-carboxylic acid) are more hydrophilic .

Biological Activity

5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid is an organic compound characterized by its unique structural features, including a furan ring and a thiophene moiety. The molecular formula indicates the presence of ten carbon atoms, nine hydrogen atoms, two oxygen atoms, and one sulfur atom. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that compounds containing both furan and thiophene rings exhibit diverse biological activities, including antimicrobial properties. Preliminary studies suggest that 5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid may inhibit bacterial growth by interacting with specific enzymes or pathways involved in bacterial metabolism. For instance, it has been observed that related furan derivatives can effectively inhibit the swarming and swimming of bacteria at low concentrations, suggesting a potential mechanism for this compound's activity against microbial pathogens .

Anticancer Potential

The compound's anticancer potential is also under investigation. Studies on similar compounds have shown their ability to inhibit the hypoxia-inducible factor (HIF), which plays a crucial role in tumor growth and metastasis. Inhibition of HIF can lead to reduced tumor progression and enhanced sensitivity to chemotherapy . Although specific data on the efficacy of 5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid remains limited, its structural similarities to known HIF inhibitors warrant further exploration.

The biological activity of 5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Interaction : It could interact with cellular receptors involved in signaling pathways that regulate cell growth and survival.

- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to influence oxidative stress within cells, which can affect cancer cell viability.

Case Studies

Several studies have focused on the biological activity of related furan and thiophene derivatives:

| Compound | Activity Type | Concentration | Reference |

|---|---|---|---|

| 5-HMFA | Antimicrobial | 1.8 µg/L | |

| FG4592 | HIF Inhibitor | Varies | |

| 5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid | Anticancer | Varies |

These findings illustrate the potential for structural analogs to inform the biological activity of 5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.